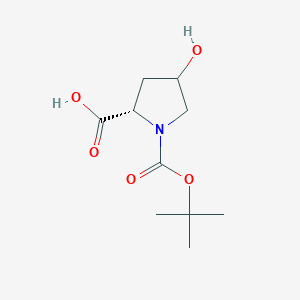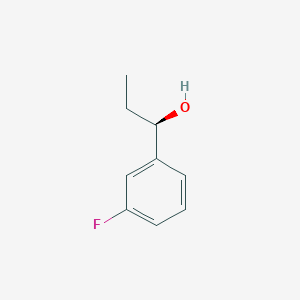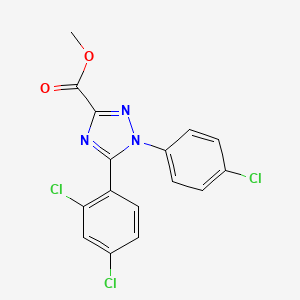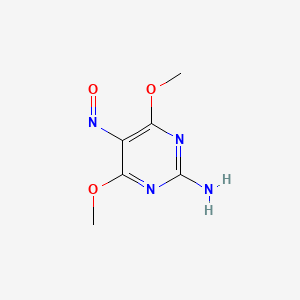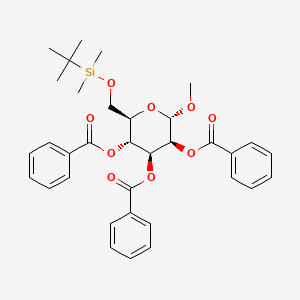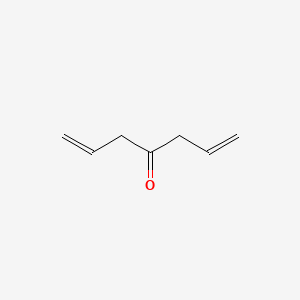
Hepta-1,6-dien-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hepta-1,6-dien-4-one, also known as methyl vinyl ketone, is an organic compound with the formula CH₃C(O)CH=CH₂. It is a reactive compound classified as an enone, the simplest example thereof. This colorless, flammable, and highly toxic liquid has a pungent odor and is soluble in water and polar organic solvents . This compound is a useful intermediate in the synthesis of various compounds and has significant applications in organic chemistry .
Méthodes De Préparation
Hepta-1,6-dien-4-one can be synthesized through several methods:
Condensation of Acetone and Formaldehyde: This industrial method involves the condensation of acetone and formaldehyde, followed by dehydration.
Mannich Reaction: Another method involves the Mannich reaction, which uses diethylammonium chloride and acetone to produce the Mannich adduct.
Catalytic Dehydrogenation of Isopropyl Alcohol: This method involves the catalytic dehydrogenation of isopropyl alcohol.
Pyrolysis of Acetone: In laboratory settings, vinylmethyl ketone can be prepared by the pyrolysis of acetone.
Analyse Des Réactions Chimiques
Hepta-1,6-dien-4-one undergoes various chemical reactions due to its reactive nature:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert vinylmethyl ketone into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions, particularly at the carbonyl carbon.
Polymerization: This compound will polymerize spontaneously, and it is typically stored with hydroquinone to inhibit polymerization.
Michael Addition: As an effective Michael acceptor, it can participate in Michael addition reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include alcohols, polymers, and various substituted compounds.
Applications De Recherche Scientifique
Hepta-1,6-dien-4-one has diverse applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and bioactive molecules.
Polymer Production: Its ability to undergo polymerization makes it a valuable precursor in the manufacture of polymers used in coatings, adhesives, and elastomers.
Pharmaceuticals: This compound is employed in the synthesis of pharmaceutical drugs such as etorphine, buprenorphine, and others.
Hydrogen Storage: Research has explored its use in hydrogen storage applications due to its reversible hydrogenation and dehydrogenation capabilities.
Mécanisme D'action
Hepta-1,6-dien-4-one exerts its effects primarily through its alkylating ability, which is both the source of its high toxicity and its usefulness in organic synthesis. As an electrophilic alkene, it can form adducts with nucleophiles, making it an effective Michael acceptor . This reactivity allows it to participate in various chemical reactions, including polymerization and addition reactions.
Comparaison Avec Des Composés Similaires
Hepta-1,6-dien-4-one can be compared with other similar compounds, such as:
Butenone: Another enone with similar reactivity and uses.
Acrolein: A related compound with similar electrophilic properties but different applications.
This compound’s unique combination of reactivity and toxicity makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H10O |
|---|---|
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
hepta-1,6-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-4H,1-2,5-6H2 |
Clé InChI |
PBZROIMXDZTJDF-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)CC=C |
SMILES canonique |
C=CCC(=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)
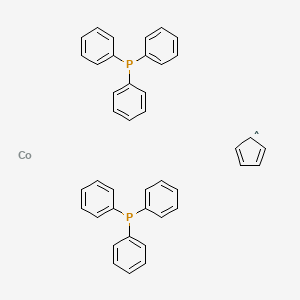
![3-[isocyano[(4-methylphenyl)sulfonyl]methyl]Thiophene](/img/structure/B1639947.png)
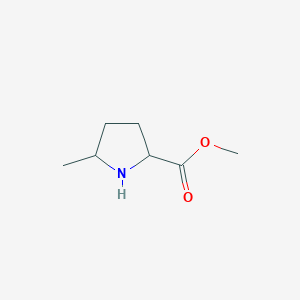
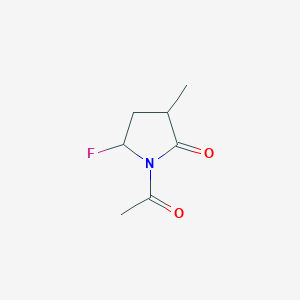
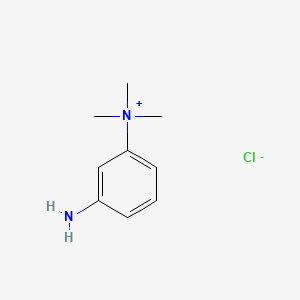
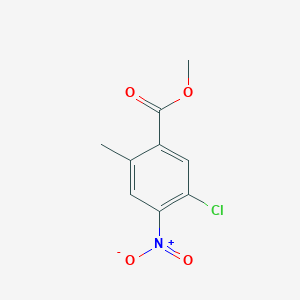
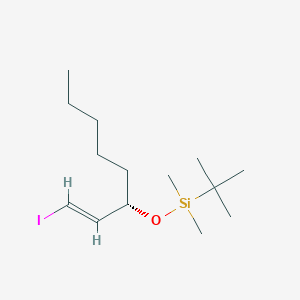
![1,2-Benzenediamine, 4-[6-(4-methyl-1-piperazinyl)-1H-benzimidazol-2-YL]-](/img/structure/B1639969.png)
